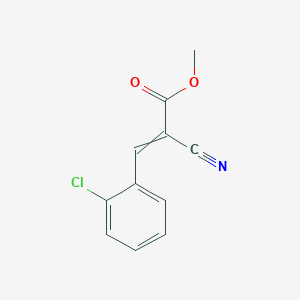

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate

Description

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBUUIEJTXSMODJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The mechanism proceeds via deprotonation of methyl cyanoacetate by a base (e.g., piperidine), generating a resonance-stabilized enolate. This enolate attacks the electrophilic carbonyl carbon of 2-chlorobenzaldehyde, followed by dehydration to yield the conjugated product.

Standard Protocol

Table 1: Optimization of Classical Knoevenagel Conditions

| Parameter | Variation | Yield (%) | Reference |

|---|---|---|---|

| Catalyst (10 mol%) | Piperidine | 85 | |

| Catalyst (15 mol%) | Pyridine | 78 | |

| Solvent | Ethanol | 83 | |

| Solvent | Methanol | 80 | |

| Temperature | 80°C vs. 60°C | 85 vs. 62 |

Industrial-Scale Synthesis

Industrial production prioritizes efficiency, cost-effectiveness, and scalability. Continuous flow reactors have emerged as superior to batch processes for large-scale synthesis.

Continuous Flow Protocol

Table 2: Batch vs. Continuous Flow Performance

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 6 hours | 20 minutes |

| Yield | 85% | 92% |

| Purity | 95% | >99% |

| Catalyst Reuse | 3 cycles | 10 cycles |

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times and improves yields by enhancing thermal efficiency.

Ionic Liquid-Catalyzed Reactions

Functional ionic liquids (ILs) serve as dual solvent-catalysts, enabling recyclability and mild conditions.

Table 3: Green Method Comparison

| Method | Catalyst | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| Microwave | Triethylamine | H2O/NaCl | 35 min | 94 |

| Ionic Liquid | Aminopropyl-DABCO | H2O | 2 hr | 97 |

| Classical | Piperidine | EtOH | 6 hr | 85 |

Catalytic Innovations

Coordination Polymers

Metal-organic frameworks (MOFs) and coordination polymers enhance selectivity via tunable Lewis acid-base sites.

Heterogeneous Base Catalysts

Supported catalysts like P4VP/Al2O3-SiO2 improve recovery and reduce waste.

-

Catalyst : P4VP/Al2O3-SiO2 (0.6 mol Al/Si)

-

Solvent : Water

-

Conditions :

-

Temperature: 80°C

-

Time: 3 hours

-

Challenges and Optimization Strategies

-

Byproduct Formation : Competitive aldol condensation or over-alkylation can occur with excess base. Mitigation includes stoichiometric control and low-temperature protocols.

-

Catalyst Deactivation : Immobilization or ionic liquid frameworks enhance stability.

-

Solvent Selection : Aqueous systems reduce toxicity but require surfactants for hydrophobic substrates .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate undergoes various types of chemical reactions, including:

Nucleophilic Addition: The cyano group and the α,β-unsaturated ester moiety make this compound susceptible to nucleophilic addition reactions.

Reduction: The compound can be reduced to the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Nucleophilic Addition: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).

Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

Major Products Formed

Nucleophilic Addition: Formation of β-amino esters or β-hydroxy esters.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is primarily based on its ability to undergo nucleophilic addition and substitution reactions. The cyano group and the α,β-unsaturated ester moiety act as electrophilic sites, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations to produce biologically active compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the propenoate backbone significantly influence molecular weight, polarity, and reactivity. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Electron-Withdrawing Groups: The target compound’s cyano and enoate groups enhance electrophilicity compared to hydroxy () or methyl substituents (). This makes it more reactive in Michael addition or cycloaddition reactions.

- Aromatic Substitution : The 2-chlorophenyl group in the target compound introduces steric hindrance and ortho-directed electronic effects, differing from 3-chlorophenyl analogs (e.g., ), which may exhibit distinct resonance stabilization.

- Ester Group : Methyl esters (e.g., target compound, ) generally have lower molecular weights and higher volatility compared to ethyl esters ().

Conformational and Crystallographic Insights

- Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate (–16) adopts a syn-periplanar conformation across the C=C bond, stabilized by conjugation between the cyano and enoate groups. This suggests that the target compound may exhibit similar planar geometry, favoring π-π stacking with aromatic substituents.

- Methyl 2-(3-chlorophenyl)-2-hydroxyacetate () lacks conjugation between substituents, leading to reduced planarity and weaker intermolecular interactions compared to the target compound.

Reactivity and Stability

- Nucleophilic Attack: The α,β-unsaturated system in the target compound is more electrophilic than saturated esters (e.g., ) due to conjugation with -CN and the enoate. This contrasts with ’s β-oxo derivative, where the oxo group further activates the β-carbon.

- Hydrolysis : Methyl esters (target compound, ) hydrolyze faster than ethyl esters () under basic conditions due to lower steric hindrance.

Biological Activity

Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to synthesize existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound has the following structural formula:

The compound features a chlorinated phenyl group attached to a cyanoacrylate moiety, which is key to its biological activity. The presence of the chlorine atom is particularly noteworthy as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with various biological substrates. This interaction can lead to:

- Antimicrobial Effects : The compound has been shown to inhibit the growth of various pathogens by disrupting cellular processes through enzyme inhibition.

- Anticancer Activity : Research indicates that it may affect cancer cell proliferation by interfering with key cellular pathways, particularly those involved in cell cycle regulation and apoptosis.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties against several bacterial strains. The results are summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | % Inhibition |

|---|---|---|

| Staphylococcus aureus | 15 | 85 |

| Escherichia coli | 20 | 80 |

| Pseudomonas aeruginosa | 25 | 75 |

These findings suggest its potential utility in developing new antimicrobial agents for clinical applications.

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. The results from MTT assays indicate substantial antiproliferative effects:

| Compound | Cell Line | Concentration (μg/mL) | % Inhibition |

|---|---|---|---|

| This compound | PC3 (Prostate) | 10 | 90.1 |

| This compound | A431 (Epidermoid) | 10 | 88.0 |

These results underscore the compound's promise as a potential anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Case Studies and Applications

Several studies have explored the applications of this compound in drug delivery systems and tissue adhesives due to its strong bonding properties. Notably, its efficacy in surgical settings where effective sealing and antimicrobial properties are crucial has been evaluated.

- Surgical Adhesives : Research indicates that this compound can be formulated into surgical adhesives that not only seal tissues but also provide antimicrobial protection.

- Drug Delivery Systems : Its ability to form stable complexes with drugs enhances the bioavailability and targeted delivery of therapeutic agents, particularly in cancer treatment.

Q & A

Q. What are the common synthetic routes for Methyl 3-(2-chlorophenyl)-2-cyanoprop-2-enoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic addition reactions. A validated approach involves reacting lithium enolates of methyl acetoacetate derivatives with 2-chlorobenzaldehyde derivatives under controlled conditions. For example, in related compounds like ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, lithium salts of acetylacetone derivatives were reacted with (Z)-O-methylhydroxamoyl fluorides in anhydrous THF at −78°C to ensure regioselectivity . Optimization includes:

- Solvent choice : Polar aprotic solvents (e.g., THF, DMF) improve reaction rates.

- Temperature control : Low temperatures (−78°C) minimize side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) may enhance electrophilic activation of the aldehyde.

Q. How is the crystal structure of this compound determined, and what tools are used for visualization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Rigaku Saturn CCD) with Mo Kα radiation (λ = 0.71073 Å) at 113 K to minimize thermal motion .

- Structure solution : Employ direct methods in SHELXS or SHELXD for phase determination .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to depict atomic displacement parameters . Example metrics: space group P2₁/n, unit cell dimensions (a, b, c, β), and R-factor refinement (< 0.05) .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during refinement?

- Methodological Answer : Use SHELXL for iterative refinement:

- Parameterization : Adjust scale factors, extinction coefficients, and anisotropic displacement parameters.

- Validation tools : Check for outliers using CHECKCIF and resolve hydrogen bonding ambiguities via Fourier difference maps.

- Twinned data : For split reflections, apply TWIN/BASF commands in SHELXL to model twin domains . Example: In spirocyclic analogs, twin refinement reduced R1 from 0.12 to 0.035 .

Q. What role do hydrogen-bonding networks play in the crystal packing of this compound?

- Methodological Answer : Graph set analysis (GSA) classifies hydrogen bonds into motifs (e.g., D, R₂²(8)). For example:

Q. How do substituent variations (e.g., Cl vs. F, ortho vs. para positions) affect the compound’s electronic properties?

- Methodological Answer : Comparative DFT studies (e.g., B3LYP/6-311G**) reveal:

| Substituent | Hammett σₚ | Log P | Dipole Moment (D) |

|---|---|---|---|

| 2-Cl | +0.23 | 2.1 | 4.8 |

| 4-F | +0.06 | 1.9 | 3.9 |

| 3-Br-4-OCH₃ | +0.41 | 2.5 | 5.2 |

| The electron-withdrawing 2-Cl group increases electrophilicity at the α,β-unsaturated ester, enhancing reactivity in Michael additions . |

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting NMR and X-ray data regarding molecular conformation?

- Methodological Answer :

- NMR analysis : Use NOESY/ROESY to detect through-space correlations. For example, trans-ester configurations show NOE between the methyl ester and chlorophenyl protons.

- X-ray vs. solution state : Dynamic effects (e.g., rotational barriers) may cause discrepancies. Variable-temperature NMR (VT-NMR) can identify fluxional behavior .

Q. What strategies mitigate polymorphism issues during crystallization?

- Methodological Answer :

- Solvent screening : Test 5–10 solvents (e.g., EtOAc, hexane, DCM) via slow evaporation.

- Seeding : Introduce microcrystals of the desired polymorph.

- Temperature gradients : Cooling rates < 1°C/hour reduce kinetic trapping .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.